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molecular formula C5H7F3N2O2S B8547582 1-(Methylsulfanyl)-2-nitro-N-(2,2,2-trifluoroethyl)ethen-1-amine CAS No. 61832-45-9

1-(Methylsulfanyl)-2-nitro-N-(2,2,2-trifluoroethyl)ethen-1-amine

Cat. No. B8547582
M. Wt: 216.18 g/mol
InChI Key: ARKLVGPFLIOWJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04028379

Procedure details

A solution of 2,2,2-trifluoroethylamine (4.0 g) in methanol (45 ml) was added dropwise to a suspension of 1-methylsulphinyl-1-methylthio-2-nitroethylene (3.6 g) in methanol (150 ml) at 20° for 24 hours. Evaporation of the reaction mixture and recrystallisation from ether gave the title compound as a pale orange crystalline solid m.p. 101°-102°.
Quantity
4 g
Type
reactant
Reaction Step One
Name
1-methylsulphinyl-1-methylthio-2-nitroethylene
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:6])([F:5])[CH2:3][NH2:4].[CH3:7][S:8]([C:10](SC)=[CH:11][N+:12]([O-:14])=[O:13])=O>CO>[CH3:7][S:8][C:10]([NH:4][CH2:3][C:2]([F:6])([F:5])[F:1])=[CH:11][N+:12]([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
FC(CN)(F)F
Name
1-methylsulphinyl-1-methylthio-2-nitroethylene
Quantity
3.6 g
Type
reactant
Smiles
CS(=O)C(=C[N+](=O)[O-])SC
Name
Quantity
45 mL
Type
solvent
Smiles
CO
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation of the reaction mixture and recrystallisation from ether

Outcomes

Product
Name
Type
product
Smiles
CSC(=C[N+](=O)[O-])NCC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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